molecular formula C25H29N3O2 B2372925 N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-1-naphthamide CAS No. 941986-12-5

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-1-naphthamide

Cat. No.: B2372925
CAS No.: 941986-12-5
M. Wt: 403.526
InChI Key: YDYGTBWPELXOQL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a naphthamide group, a morpholinoethyl group, and a dimethylaminophenyl group . These types of compounds are often used in research and industrial settings .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a central azo group, where each nitrogen atom is conjugated to a benzene ring . The structure of these compounds can be determined using techniques such as single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and depend on the specific conditions and reagents used . These compounds can participate in various types of reactions, including those involving charge transfer .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various spectroscopic techniques, including FT-IR, UV–vis, and 1 H-NMR . These compounds often exhibit properties such as high non-linearity, high mechanical and photo-chemical stability, and thermal properties .

Scientific Research Applications

Topical Drug Delivery Prodrugs

The synthesis and evaluation of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid (naproxen) have shown potential for topical drug delivery. These compounds are designed to improve the skin permeation of naproxen, offering enhanced solubility and lipophilicity, leading to improved topical delivery rates (Rautio et al., 2000).

Supramolecular Chemistry

Naphthalene-based compounds, including those with morpholine and dimethylamino groups, have been used as building blocks in supramolecular assemblies. Their distinct solvatomorphs and adducts demonstrate the versatile roles of these compounds in creating structures with varied functionalities, such as conformational polymorphism and hydrogen bond network dimensionality (Białek et al., 2013).

Antituberculosis Activity

Certain dimethylamino-naphthalene derivatives have shown high antituberculosis activity, highlighting their potential as key components in the development of new therapeutic agents against tuberculosis. This opens avenues for the exploration of naphthalene derivatives in medicinal chemistry (Omel’kov et al., 2019).

Organic Light-Emitting Device (OLED) Applications

Naphthalimide derivatives, including those with dimethylamino groups, have been explored for their use in organic light-emitting devices (OLEDs). The research into red-emissive fluorophores for OLED applications indicates the potential of these compounds in enhancing device performance and color purity, contributing to the development of advanced OLED technologies (Luo et al., 2015).

Molecular Logic Switches

The photophysical properties of amino derivatives of naphthalene compounds have been investigated for their potential implementation as molecular logic switches. These studies provide insights into solvatochromism, acidochromism, and solid-state fluorescence, contributing to the development of advanced molecular electronics and photonics (Uchacz et al., 2016).

Safety and Hazards

Similar compounds can be hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle these compounds with appropriate safety measures, including wearing personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions for research on similar compounds could involve further investigation of their photophysical and photovoltaic properties , as well as their potential applications in various fields such as drug manufacturing, cosmetics, textile industries, and material science .

Biochemical Analysis

Biochemical Properties

The compound N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]naphthalene-1-carboxamide could potentially interact with a variety of enzymes, proteins, and other biomolecules. The presence of the dimethylamino group suggests it could form ionic interactions with acidic residues in proteins or enzymes. The morpholinoethyl group could potentially participate in hydrogen bonding, influencing the compound’s interaction with other biomolecules .

Cellular Effects

The effects of N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]naphthalene-1-carboxamide on cellular processes are largely unknown due to the lack of specific studies on this compound. Based on its structure, it could potentially influence cell signaling pathways, gene expression, and cellular metabolism. The dimethylamino group might interact with cell membrane components, influencing membrane fluidity and function .

Molecular Mechanism

The compound could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2/c1-27(2)21-12-10-20(11-13-21)24(28-14-16-30-17-15-28)18-26-25(29)23-9-5-7-19-6-3-4-8-22(19)23/h3-13,24H,14-18H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYGTBWPELXOQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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